Cas no 2034577-98-3 (methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate)
![methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate structure](https://ja.kuujia.com/scimg/cas/2034577-98-3x500.png)
methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate 化学的及び物理的性質
名前と識別子
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- UFIVJEPLCKFCMV-UHFFFAOYSA-N
- methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate
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- インチ: 1S/C13H15BrN2O3S/c1-19-12(17)8-20-11-2-3-16(7-11)13(18)9-4-10(14)6-15-5-9/h4-6,11H,2-3,7-8H2,1H3
- InChIKey: UFIVJEPLCKFCMV-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)CSC1CCN(C(C2=CC(Br)=CN=C2)=O)C1
methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6435-9276-2mg |
methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate |
2034577-98-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6435-9276-1mg |
methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate |
2034577-98-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6435-9276-2μmol |
methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate |
2034577-98-3 | 2μmol |
$57.0 | 2023-09-09 |
methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetateに関する追加情報
Introduction to Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate (CAS No. 2034577-98-3)
Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate, identified by its CAS number 2034577-98-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation and potential therapeutic applications.
The structure of Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate features a pyrrolidinone core, which is a common motif in many bioactive molecules. The presence of a 5-bromopyridine-3-carbonyl group and a sulfanyl moiety attached to the pyrrolidinone ring suggests that this compound may interact with biological targets in a unique manner. Such structural features are often exploited in the design of drugs targeting various diseases, including cancer and inflammatory disorders.
In recent years, there has been considerable interest in the development of small-molecule inhibitors that modulate protein-protein interactions (PPIs). Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate has shown potential in this area due to its ability to bind to specific protein targets and disrupt aberrant signaling pathways. For instance, studies have indicated that this compound may interfere with the activity of kinases, which are enzymes involved in cell proliferation and survival. The sulfanyl group, in particular, has been identified as a key pharmacophore that contributes to the binding affinity and selectivity of such inhibitors.
The synthesis of Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate involves multi-step organic reactions, typically starting from commercially available precursors. The introduction of the 5-bromopyridine-3-carbonyl group requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex pyrrolidinone core. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
The biological activity of Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate has been extensively studied in vitro. Initial assays have revealed that this compound exhibits inhibitory effects on several kinases, including those implicated in cancer progression. The mechanism of action appears to involve direct binding to the active site of these enzymes, thereby preventing their catalytic activity. This has led to investigations into its potential as an anticancer agent, with preclinical studies ongoing to evaluate its efficacy and safety profile.
In addition to its kinase inhibition properties, Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate has also shown promise in modulating inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and atherosclerosis. By targeting key inflammatory mediators, this compound may help alleviate symptoms associated with these conditions. Research has demonstrated its ability to reduce levels of pro-inflammatory cytokines in animal models, suggesting potential therapeutic benefits.
The pharmacokinetic properties of Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability for clinical use. Preliminary studies have indicated that this molecule has reasonable oral bioavailability and moderate metabolic stability, which are favorable characteristics for drug development. Further studies are needed to optimize these properties and identify potential liabilities.
The development of novel therapeutic agents relies heavily on collaborations between academic researchers and industry partners. Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate exemplifies this synergy, as it was discovered through academic research but is now being pursued for commercial development by pharmaceutical companies. Such partnerships accelerate the translation of laboratory findings into tangible medical solutions, benefiting patients worldwide.
In conclusion, Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate (CAS No. 2034577-98-3) is a promising compound with significant potential in pharmaceutical applications. Its unique structure and demonstrated biological activity make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the fight against human illness.
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